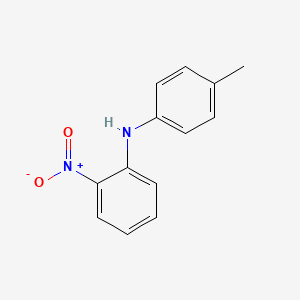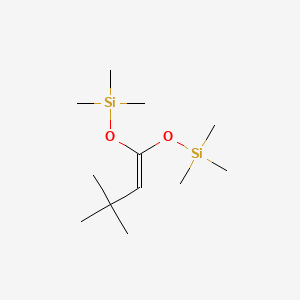![molecular formula C56H103Cl5N16O14 B1618948 N-[2-[5,14,17,23,29-pentakis(2-aminoethyl)-20,26-bis(1-hydroxyethyl)-11-[(4-hydroxyphenyl)methyl]-8-(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30-decaoxo-1,4,7,10,13,16,19,22,25,28-decazacyclotriacont-2-yl]ethyl]nonanamide;pentahydrochloride CAS No. 77554-83-7](/img/structure/B1618948.png)
N-[2-[5,14,17,23,29-pentakis(2-aminoethyl)-20,26-bis(1-hydroxyethyl)-11-[(4-hydroxyphenyl)methyl]-8-(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30-decaoxo-1,4,7,10,13,16,19,22,25,28-decazacyclotriacont-2-yl]ethyl]nonanamide;pentahydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-[5,14,17,23,29-pentakis(2-aminoethyl)-20,26-bis(1-hydroxyethyl)-11-[(4-hydroxyphenyl)methyl]-8-(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30-decaoxo-1,4,7,10,13,16,19,22,25,28-decazacyclotriacont-2-yl]ethyl]nonanamide;pentahydrochloride is a cyclic decapeptide antibiotic belonging to the polymyxin family. This compound is known for its potent antibacterial properties, particularly against Gram-negative bacteria. It is derived from the bacterium Paenibacillus polymyxa and is characterized by its unique cyclic structure and the presence of a pelargonoyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pelargonoyl cyclic decapeptide polymyxin M(1) involves multiple steps, including the formation of the cyclic decapeptide core and the attachment of the pelargonoyl group. The process typically starts with the solid-phase peptide synthesis (SPPS) of the linear decapeptide, followed by cyclization to form the cyclic structure. The pelargonoyl group is then introduced through acylation reactions under specific conditions to ensure the stability and integrity of the compound.
Industrial Production Methods
Industrial production of pelargonoyl cyclic decapeptide polymyxin M(1) involves large-scale fermentation of Paenibacillus polymyxa, followed by extraction and purification processes. The fermentation conditions, such as temperature, pH, and nutrient supply, are optimized to maximize the yield of the compound. Advanced purification techniques, including chromatography and crystallization, are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-[5,14,17,23,29-pentakis(2-aminoethyl)-20,26-bis(1-hydroxyethyl)-11-[(4-hydroxyphenyl)methyl]-8-(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30-decaoxo-1,4,7,10,13,16,19,22,25,28-decazacyclotriacont-2-yl]ethyl]nonanamide;pentahydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of pelargonoyl cyclic decapeptide polymyxin M(1), each with potentially different biological activities and properties.
Wissenschaftliche Forschungsanwendungen
N-[2-[5,14,17,23,29-pentakis(2-aminoethyl)-20,26-bis(1-hydroxyethyl)-11-[(4-hydroxyphenyl)methyl]-8-(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30-decaoxo-1,4,7,10,13,16,19,22,25,28-decazacyclotriacont-2-yl]ethyl]nonanamide;pentahydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.
Biology: The compound is employed in research on bacterial resistance mechanisms and the development of new antibiotics.
Medicine: It is investigated for its potential therapeutic applications, particularly in treating infections caused by multidrug-resistant Gram-negative bacteria.
Industry: The compound is explored for its use in developing antimicrobial coatings and materials.
Wirkmechanismus
N-[2-[5,14,17,23,29-pentakis(2-aminoethyl)-20,26-bis(1-hydroxyethyl)-11-[(4-hydroxyphenyl)methyl]-8-(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30-decaoxo-1,4,7,10,13,16,19,22,25,28-decazacyclotriacont-2-yl]ethyl]nonanamide;pentahydrochloride exerts its antibacterial effects by disrupting the bacterial cell membrane. The compound interacts with the lipopolysaccharides in the outer membrane of Gram-negative bacteria, leading to increased membrane permeability and cell death. The pelargonoyl group enhances the compound’s ability to penetrate the bacterial membrane, making it more effective against resistant strains.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Polymyxin B: Another cyclic decapeptide antibiotic with similar antibacterial properties but different structural features.
Polymyxin E (Colistin): Known for its use as a last-resort antibiotic for multidrug-resistant infections.
Polymyxin D: A less commonly used polymyxin with distinct structural and functional characteristics.
Uniqueness
N-[2-[5,14,17,23,29-pentakis(2-aminoethyl)-20,26-bis(1-hydroxyethyl)-11-[(4-hydroxyphenyl)methyl]-8-(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30-decaoxo-1,4,7,10,13,16,19,22,25,28-decazacyclotriacont-2-yl]ethyl]nonanamide;pentahydrochloride is unique due to the presence of the pelargonoyl group, which enhances its membrane-penetrating ability and overall antibacterial efficacy. This structural modification distinguishes it from other polymyxins and contributes to its potential as a more effective therapeutic agent.
Eigenschaften
CAS-Nummer |
77554-83-7 |
|---|---|
Molekularformel |
C56H103Cl5N16O14 |
Molekulargewicht |
1401.8 g/mol |
IUPAC-Name |
N-[2-[5,14,17,23,29-pentakis(2-aminoethyl)-20,26-bis(1-hydroxyethyl)-11-[(4-hydroxyphenyl)methyl]-8-(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30-decaoxo-1,4,7,10,13,16,19,22,25,28-decazacyclotriacont-2-yl]ethyl]nonanamide;pentahydrochloride |
InChI |
InChI=1S/C56H98N16O14.5ClH/c1-6-7-8-9-10-11-12-44(76)62-28-22-41-50(80)63-37(18-24-58)49(79)69-42(29-31(2)3)53(83)70-43(30-34-13-15-35(75)16-14-34)54(84)65-36(17-23-57)47(77)64-39(20-26-60)51(81)71-46(33(5)74)56(86)68-40(21-27-61)52(82)72-45(32(4)73)55(85)67-38(19-25-59)48(78)66-41;;;;;/h13-16,31-33,36-43,45-46,73-75H,6-12,17-30,57-61H2,1-5H3,(H,62,76)(H,63,80)(H,64,77)(H,65,84)(H,66,78)(H,67,85)(H,68,86)(H,69,79)(H,70,83)(H,71,81)(H,72,82);5*1H |
InChI-Schlüssel |
JGDVPHMBJZOZLP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(=O)NCCC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCN)C(C)O)CCN)C(C)O)CCN)CCN)CC2=CC=C(C=C2)O)CC(C)C)CCN.Cl.Cl.Cl.Cl.Cl |
Kanonische SMILES |
CCCCCCCCC(=O)NCCC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCN)C(C)O)CCN)C(C)O)CCN)CCN)CC2=CC=C(C=C2)O)CC(C)C)CCN.Cl.Cl.Cl.Cl.Cl |
Synonyme |
PCD-P(M) pelargonoyl cyclic decapeptide polymyxin M(1) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


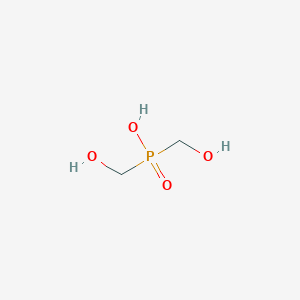
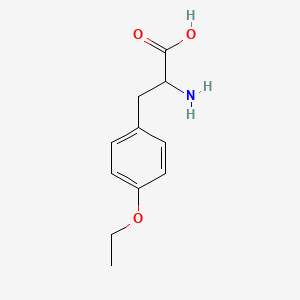
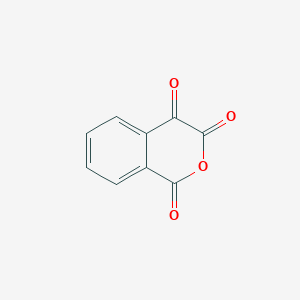

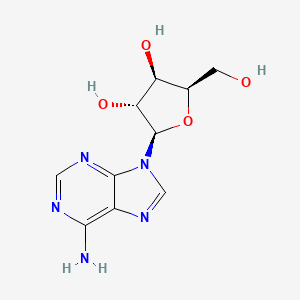

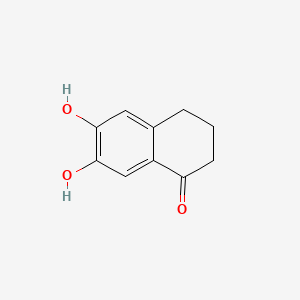
![Furo[3,4-f][1,3]benzodioxole-5,7-dione](/img/structure/B1618880.png)
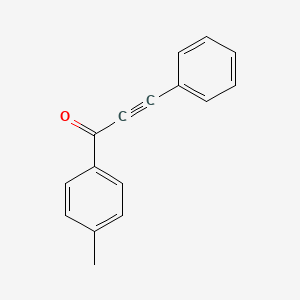
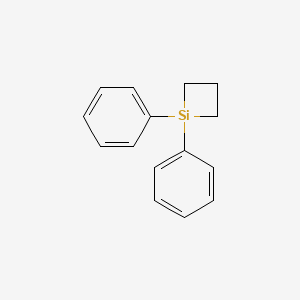
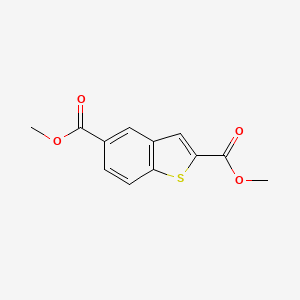
methanone](/img/structure/B1618885.png)
